molecular formula C26H31FN2O3 B11057372 3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11057372
M. Wt: 438.5 g/mol
InChI Key: WNRWXCIOLYBXKN-UHFFFAOYSA-N
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Description

3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of fluorophenyl, piperidinyl, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl group is introduced to the piperidine ring.

    Formation of the Pyrrolidine-2,5-dione Core: This can be synthesized through cyclization reactions involving dicarboxylic acid derivatives and amines.

    Final Coupling: The final step involves coupling the piperidine and pyrrolidine-2,5-dione moieties under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the piperidine and pyrrolidine moieties contribute to the overall pharmacophore. The compound may modulate signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound also features a fluorophenyl group and is studied for its pharmacological properties.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorophenyl-containing compound with potential biological activity.

Uniqueness

3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery.

Properties

Molecular Formula

C26H31FN2O3

Molecular Weight

438.5 g/mol

IUPAC Name

3-[4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C26H31FN2O3/c1-2-16-32-23-10-8-22(9-11-23)29-25(30)18-24(26(29)31)28-14-12-19(13-15-28)6-7-20-4-3-5-21(27)17-20/h3-5,8-11,17,19,24H,2,6-7,12-16,18H2,1H3

InChI Key

WNRWXCIOLYBXKN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCC4=CC(=CC=C4)F

Origin of Product

United States

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